molecular formula C15H22O B14724999 2-Benzyl-1,3-dimethylcyclohexan-1-ol CAS No. 10396-89-1

2-Benzyl-1,3-dimethylcyclohexan-1-ol

Cat. No.: B14724999
CAS No.: 10396-89-1
M. Wt: 218.33 g/mol
InChI Key: NUKIYFNTTDMPOD-UHFFFAOYSA-N
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Description

2-Benzyl-1,3-dimethylcyclohexan-1-ol is a cyclohexanol derivative featuring a hydroxyl group at position 1, a benzyl substituent at position 2, and methyl groups at positions 1 and 2. This substitution pattern confers unique steric and electronic properties, influencing its solubility, reactivity, and spectroscopic behavior.

Properties

CAS No.

10396-89-1

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

2-benzyl-1,3-dimethylcyclohexan-1-ol

InChI

InChI=1S/C15H22O/c1-12-7-6-10-15(2,16)14(12)11-13-8-4-3-5-9-13/h3-5,8-9,12,14,16H,6-7,10-11H2,1-2H3

InChI Key

NUKIYFNTTDMPOD-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1CC2=CC=CC=C2)(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-1,3-dimethylcyclohexan-1-ol can be achieved through several methods. One common approach involves the alkylation of 1,3-dimethylcyclohexan-1-ol with benzyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of 2-Benzyl-1,3-dimethylcyclohexan-1-ol may involve the catalytic hydrogenation of 2-Benzyl-1,3-dimethylcyclohexanone. This process uses a metal catalyst such as palladium on carbon and hydrogen gas under elevated pressure and temperature to reduce the ketone to the corresponding alcohol.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1,3-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 2-Benzyl-1,3-dimethylcyclohexanone, using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon, 2-Benzyl-1,3-dimethylcyclohexane, using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride, leading to the formation of 2-Benzyl-1,3-dimethylcyclohexyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation with palladium on carbon.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.

Major Products Formed

    Oxidation: 2-Benzyl-1,3-dimethylcyclohexanone.

    Reduction: 2-Benzyl-1,3-dimethylcyclohexane.

    Substitution: 2-Benzyl-1,3-dimethylcyclohexyl chloride.

Scientific Research Applications

2-Benzyl-1,3-dimethylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The mechanism by which 2-Benzyl-1,3-dimethylcyclohexan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory enzymes and cytokines.

Comparison with Similar Compounds

Structural Comparisons

Cyclohexanol Derivatives

The target compound shares structural similarities with other cyclohexanol derivatives, such as 2-benzyl-1,7,7-trimethyl-bicyclo[2.2.1]heptan-2-ol (). However, the latter’s bicyclic framework introduces increased ring strain and rigidity, likely reducing conformational flexibility compared to the monocyclic cyclohexanol core of the target compound .

Aromatic vs. Aliphatic Systems

2-Benzyl-1,4-dimethylbenzene () is a fully aromatic analog. Its planar benzene ring contrasts with the aliphatic cyclohexanol structure of the target compound, leading to differences in electronic conjugation and intermolecular interactions.

Heterocyclic Analogs

2-Benzyl-1,5-dimethyl-tetrahydroindazolium iodide () contains a nitrogen-rich indazolium ring. The ionic nature of this compound results in higher melting points (139–140°C) compared to neutral alcohols like the target compound .

Physical Properties

Key differences in physical properties arise from functional groups and substitution patterns:

Compound Name Structure Type Melting Point (°C) Solubility Trends
2-Benzyl-1,3-dimethylcyclohexan-1-ol Cyclohexanol derivative Not reported Moderate polarity (due to -OH)
2-Benzyl-1,5-dimethyl-tetrahydroindazolium iodide Indazolium salt 139–140 High (ionic interactions)
2-Benzyl-1,4-dimethylbenzene Benzene derivative Not reported Low (non-polar aromatic)

The hydroxyl group in the target compound enhances hydrogen bonding, likely increasing its solubility in polar solvents compared to purely aromatic analogs like 2-benzyl-1,4-dimethylbenzene .

Spectroscopic Properties

Infrared (IR) Spectroscopy
  • 2-Benzyl-1,4-dimethylbenzene : Shows aromatic C-H stretching (3025 cm⁻¹) and C=C ring vibrations (1603 cm⁻¹) .
  • 2-Benzyl-1,3-dimethylcyclohexan-1-ol : Expected O-H stretching (~3300 cm⁻¹) and aliphatic C-H stretches (2920–2850 cm⁻¹), distinct from aromatic analogs.
Ultraviolet (UV) Spectroscopy
  • 2-Benzyl-1,4-dimethylbenzene : Absorbs at λmax = 277.80 nm due to π→π* transitions in the aromatic system .
  • Target Compound: The cyclohexanol ring’s lack of conjugation may shift UV absorption to shorter wavelengths compared to aromatic systems.

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